- Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate CancerACS Medicinal Chemistry Letters, 2021, 12(8), 1245-1252,
Cas no 951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile)

951753-87-0 structure
Nombre del producto:5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
Número CAS:951753-87-0
MF:C8H2F3N3S
Megavatios:229.181789875031
MDL:MFCD18382742
CID:2449979
PubChem ID:25019980
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile
- 5-Isothiocyanato-3-(trifluoromethyl)2-cyanopyridine
- 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile (ACI)
- 2-Cyano-5-(isothiocyanato)-3-(trifluoromethyl)pyridine
- MFCD18382742
- (5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile)
- AT17809
- 951753-87-0
- 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
- AS-84072
- SCHEMBL908840
- SY129080
- 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile
- DB-203271
- AC-31087
- 5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
- 5-isothiocyanato-3-trifluoromethylpyridine-2-carbonitrile
-
- MDL: MFCD18382742
- Renchi: 1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H
- Clave inchi: NQNLQGJLAVDALO-UHFFFAOYSA-N
- Sonrisas: N#CC1C(C(F)(F)F)=CC(N=C=S)=CN=1
Atributos calculados
- Calidad precisa: 228.99215274g/mol
- Masa isotópica única: 228.99215274g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 1
- Complejidad: 326
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.2
- Superficie del Polo topológico: 81.1Ų
Propiedades experimentales
- Denso: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- Disolución: Almost insoluble (0.053 g/l) (25 º C),
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD452-1g |
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile |
951753-87-0 | 98% | 1g |
197.0CNY | 2021-07-10 | |
TRC | I117520-2.5g |
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile |
951753-87-0 | 2.5g |
$ 635.00 | 2022-06-02 | ||
Chemenu | CM327941-100g |
5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | 95%+ | 100g |
$612 | 2021-08-18 | |
eNovation Chemicals LLC | Y1194128-25g |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | 95% | 25g |
$265 | 2024-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129080-1g |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | ≥95% | 1g |
¥129.00 | 2024-07-09 | |
Aaron | AR01DEET-5g |
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |
951753-87-0 | 95% | 5g |
$68.00 | 2025-02-12 | |
Aaron | AR01DEET-1g |
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |
951753-87-0 | 95% | 1g |
$19.00 | 2025-02-12 | |
A2B Chem LLC | AX03721-5g |
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |
951753-87-0 | 98% | 5g |
$55.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1111520-25g |
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |
951753-87-0 | 97% | 25g |
$360 | 2025-02-22 | |
abcr | AB583034-10g |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile; . |
951753-87-0 | 10g |
€252.00 | 2024-04-15 |
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Chloroform , Dimethylacetamide , Water ; 0.5 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Chloroform , Water ; 12 h, rt
Referencia
- Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonistsEuropean Journal of Medicinal Chemistry, 2020, 192,,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Water ; 4 h, rt
Referencia
- Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancerBioorganic & Medicinal Chemistry, 2021, 31,,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Chloroform , Dimethylacetamide , Water ; rt; 20 min, rt
Referencia
- Preparation of substituted thiohydantoin derivatives as androgen receptor antagonists, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Water ; 3 h, rt
Referencia
- Androgen receptor-regulator hydantoin derivatives and its application, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Dichloromethane , Water ; 16 h, rt
Referencia
- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic ActivityMolecules, 2022, 27(18),,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 20 h, 5 - 10 °C
Referencia
- Preparation method of 5-isothiocyanato-3-trifluoromethyl-2-cyanopyridine, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Toluene ; 12 h, 110 °C
Referencia
- Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 10 °C → 30 °C; 30 °C → 10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
Referencia
- Process for preparing apalutamide, United States, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Dichloromethane , Water ; rt; 16 h, rt
Referencia
- Processes for the preparation of Apalutamide and intermediates thereof, United States, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Methanol ; rt; 5 h, 25 °C
Referencia
- Nitrogen heterocycles as androgen receptor and phosphodiesterase dual inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Chloroform , Dimethylacetamide , Water ; 0.5 h, rt
Referencia
- Discovery of JNJ-63576253: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC)Journal of Medicinal Chemistry, 2021, 64(2), 909-924,
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Water ; rt; 4 h, rt
Referencia
- Preparation of aromatic ring and cyclic lactide-containing thiohydantoin compound and its application as androgen receptor antagonists for the treatment of prostate cancer, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Acetone ; rt; 1 - 3 h, rt
Referencia
- Preparation method of apalutamide and its intermediates, China, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Water ; 2 h, 25 °C
Referencia
- Synthesis of thiohydantoins, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Solvents: Water ; 2 h, rt
Referencia
- Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases., World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Solvents: Acetone ; rt; 1 - 3 h, rt
Referencia
- Preparation of thiodiazaspiro compound and its intermediates, China, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sodium bisulfate Solvents: Xylene ; 6 h, reflux
Referencia
- Pyridylthiourea derivatives and preparation method and application thereof in preparing apalutamide, China, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Sulfur Solvents: Chloroform ; rt → 60 °C
Referencia
- Preparation of 5-isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile, China, , ,
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Raw materials
- 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile
- Triethylenediamine
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- 1-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)thiourea
- N-[6-Cyano-5-(trifluoromethyl)-3-pyridinyl]carbamodithioic acid
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Preparation Products
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Literatura relevante
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile) Productos relacionados
- 428850-44-6(N'-(2,4-dimethylphenyl)-N-(3-methoxypropyl)ethanediamide)
- 866342-75-8(2-3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide)
- 400752-98-9(4-Chloro-3-nitro-1H-pyrazole)
- 2228712-24-9(tert-butyl N-{1-oxo-2-5-(trifluoromethyl)furan-2-ylpropan-2-yl}carbamate)
- 1187582-22-4(2-(chloromethyl)-1-methyl-1H-imidazo4,5-bpyridine)
- 1806923-41-0(2-Amino-6-bromo-4-(trifluoromethyl)benzyl alcohol)
- 1424304-85-7(N-(3-cyanothiolan-3-yl)-2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide)
- 1904226-82-9(6-(4-Aminopiperidin-1-yl)-N-ethyl-2-methylpyrimidin-4-amine)
- 1803778-70-2(Ethyl 2-cyano-6-hydroxy-3-(trifluoromethyl)phenylacetate)
- 1214354-25-2(4-(Trifluoromethyl)biphenyl-3-carbonyl chloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:951753-87-0)5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile

Pureza:99%
Cantidad:25g
Precio ($):263.0